Benzylposaconazole

Vue d'ensemble

Description

Benzylposaconazole is a derivative of Posaconazole, which is an orally active triazole antifungal agent . It is used to prevent certain fungal infections (e.g., invasive Aspergillus or Candida infections) in patients who have a weakened immune system .

Synthesis Analysis

The synthesis of Posaconazole involves complex chemical reactions . It is derived from Itraconazole and involves the inhibition of the enzyme lanosterol 14α-demethylase, which is essential for sterol biosynthesis .Molecular Structure Analysis

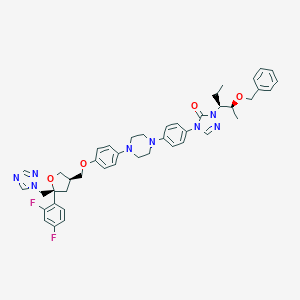

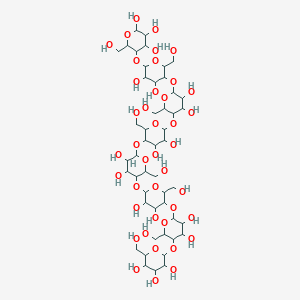

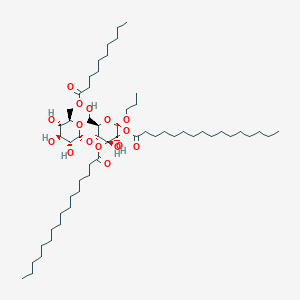

Benzylposaconazole has a complex molecular structure with four chiral centers and a long side chain . Its molecular formula is C44H48F2N8O4 .Chemical Reactions Analysis

Posaconazole, from which Benzylposaconazole is derived, inhibits the enzyme lanosterol 14α-demethylase, consequently inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane .Physical And Chemical Properties Analysis

Benzylposaconazole has a molecular weight of 790.9 g/mol . It has a high XLogP3 value of 6.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 11 hydrogen bond acceptors . It also has a high topological polar surface area of 101 Ų .Applications De Recherche Scientifique

1. Prevention of Invasive Fungal Infections in Immunocompromised Patients

- Application Summary : Posaconazole is used as a prophylactic agent to prevent invasive fungal infections (IFIs) in immunocompromised patients, particularly those with hematologic malignancies and recipients of allogenic hematopoietic stem cell transplantation .

- Methods of Application : The study was a systematic review with meta-analysis of randomized controlled trials (RCTs) up to June 2020 . Trial sequential analysis (TSA) was conducted for the primary outcome to assess random errors .

- Results : Posaconazole prophylaxis was associated with a significantly lower risk of IFIs (RR, 0.43 [95% CI 0.28 to 0.66, p = 0.0001]) as compared to other antifungal agents . No significant associations were observed for the secondary outcomes measured, except for infection-related mortality (RR, 0.31 [95% CI 0.15 to 0.64, p = 0.0001]) .

2. Broad-Spectrum Antifungal Agent

- Application Summary : Posaconazole is a new generation of orally active triazole antifungal agent with a tetrahydrofuran center, derived from itraconazole (ITZ). This drug has a broader spectrum of activity compared to the dioxolane-based triazoles .

- Methods of Application : The review describes general aspects of Posaconazole, including chemistry, pharmacological properties, mechanism of action, synthetic strategies, synthesis of key intermediates, structure-antifungal activity relationships, and the design of its prodrugs .

- Results : Posaconazole displays a wide-spectrum of activity against a variety of pathogenic fungi, including Candida spp. resistant to older azoles, Cryptococcus neoformans, Aspergillus spp., Rhizopus spp., Bacillus dermatitidis, Coccoidioides immitis, Histoplasma capsulatum and other opportunistic filamentous and dimorphic fungi .

3. Treatment of Invasive Aspergillosis

- Application Summary : Posaconazole is used in the treatment of invasive aspergillosis, a serious infection caused by a type of fungus (Aspergillus) that often occurs in individuals who have a weakened immune system .

- Methods of Application : The study was a systematic review with meta-analysis of randomized controlled trials (RCTs) up to June 2020 . Trial sequential analysis (TSA) was conducted for the primary outcome to assess random errors .

- Results : Posaconazole prophylaxis was associated with a significantly lower risk of invasive aspergillosis (RR, 0.43 [95% CI 0.28 to 0.66, p = 0.0001]) as compared to other antifungal agents .

4. Treatment of Mucormycosis

- Application Summary : Posaconazole is used in the treatment of mucormycosis, a rare but serious fungal infection caused by a group of molds called mucormycetes .

- Methods of Application : The review describes general aspects of Posaconazole, including chemistry, pharmacological properties, mechanism of action, synthetic strategies, synthesis of key intermediates, structure-antifungal activity relationships, and the design of its prodrugs .

- Results : Posaconazole displays a wide-spectrum of activity against a variety of pathogenic fungi, including Rhizopus spp., which is one of the main causes of mucormycosis .

5. Antitrypanosomal Activity

- Application Summary : Posaconazole has shown potential as an antitrypanosomal agent, which means it may be effective against Trypanosoma, a genus of parasites that cause diseases such as African sleeping sickness and Chagas disease .

- Methods of Application : The review describes general aspects of Posaconazole, including chemistry, pharmacological properties, mechanism of action, synthetic strategies, synthesis of key intermediates, structure-antifungal activity relationships, and the design of its prodrugs .

- Results : The non-classical properties of Posaconazole, including its antitrypanosomal activity, were discussed in the review .

6. Antileishmanial Activity

- Application Summary : Posaconazole has shown potential as an antileishmanial agent, which means it may be effective against Leishmania, a genus of parasites that cause diseases such as leishmaniasis .

- Methods of Application : The review describes general aspects of Posaconazole, including chemistry, pharmacological properties, mechanism of action, synthetic strategies, synthesis of key intermediates, structure-antifungal activity relationships, and the design of its prodrugs .

- Results : The non-classical properties of Posaconazole, including its antileishmanial activity, were discussed in the review .

Orientations Futures

The use of Posaconazole is expanding with the introduction of new formulations such as delayed-release tablets and intravenous injections . Future studies could focus on introducing differential statistics that could provide additional valuable information, as well as allowing the use of concomitant medications to determine their impact on Posaconazole concentrations on patients with compromised gastrointestinal function .

Propriétés

IUPAC Name |

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H48F2N8O4/c1-3-42(32(2)56-25-33-7-5-4-6-8-33)54-43(55)53(31-49-54)38-12-10-36(11-13-38)50-19-21-51(22-20-50)37-14-16-39(17-15-37)57-26-34-24-44(58-27-34,28-52-30-47-29-48-52)40-18-9-35(45)23-41(40)46/h4-18,23,29-32,34,42H,3,19-22,24-28H2,1-2H3/t32-,34+,42-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBSQKGAKKWACB-QCKBNUSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCC6CC(OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@H](C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OC[C@H]6C[C@](OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H48F2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456434 | |

| Record name | 2,5-Anhydro-4-({4-[4-(4-{1-[(2S,3S)-2-(benzyloxy)pentan-3-yl]-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl}phenyl)piperazin-1-yl]phenoxy}methyl)-1,3,4-trideoxy-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-[4-[4-[[(3r,5r)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2s,3s)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one | |

CAS RN |

170985-86-1 | |

| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-(phenylmethoxy)propyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170985-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Benzyl posaconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170985861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Anhydro-4-({4-[4-(4-{1-[(2S,3S)-2-(benzyloxy)pentan-3-yl]-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl}phenyl)piperazin-1-yl]phenoxy}methyl)-1,3,4-trideoxy-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-BENZYL POSACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP42ZUV3Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B131038.png)

![5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B131039.png)

![2-[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B131041.png)

![[(2R,3R,4R,5S)-5-(Hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B131069.png)

![N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide](/img/structure/B131072.png)